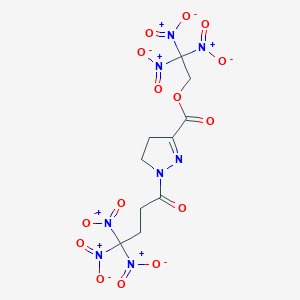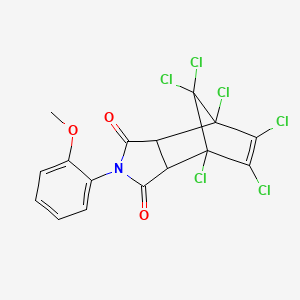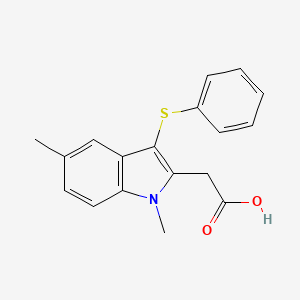![molecular formula C14H12N4O5 B14949606 N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B14949606.png)
N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a hydrazinecarbonyl moiety
Méthodes De Préparation
The synthesis of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with hydrazinecarboxamide to form the corresponding hydrazone. This intermediate is then reacted with furan-2-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and may involve catalysts like triethylamine to facilitate the reaction.
Analyse Des Réactions Chimiques
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating nature of the oxygen atom in the ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes involved in cell signaling pathways, thereby preventing the proliferation of cancer cells. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the furan ring enhances the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide include:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and is studied for its anticancer properties.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar in structure, this compound is used in studies related to its crystal structure and spectroscopic properties.
The uniqueness of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide lies in its combination of a nitrophenyl group with a hydrazinecarbonyl moiety, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C14H12N4O5 |
|---|---|
Poids moléculaire |
316.27 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H12N4O5/c19-13(9-15-14(20)12-5-2-6-23-12)17-16-8-10-3-1-4-11(7-10)18(21)22/h1-8H,9H2,(H,15,20)(H,17,19)/b16-8+ |
Clé InChI |
UJDROKXNKDPQCP-LZYBPNLTSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C2=CC=CO2 |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)

![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949526.png)

![4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)
![2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
![Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14949559.png)
![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
![2,3,5-Trichloro-6-hydrazinyl-4-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B14949584.png)
![2-[(2E)-2-{4-[bis(2-methylpropyl)amino]-3-nitrobenzylidene}hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B14949590.png)


![5,5'-[benzene-1,3-diylbis(oxy)]bis[2-(3-acetylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14949608.png)
